molecular formula C17H15ClN2OS B2485045 3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-59-2

3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2485045
CAS No.: 702655-59-2
M. Wt: 330.83
InChI Key: POXRXVUWBMVWOZ-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxadiazocine-thione class, characterized by a fused tricyclic framework containing oxygen, nitrogen, and sulfur heteroatoms. The structure features a 4-chlorophenyl substituent at position 3 and a methyl group at position 2, which influence its electronic and steric properties.

Properties

IUPAC Name

10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-17-10-14(13-4-2-3-5-15(13)21-17)19-16(22)20(17)12-8-6-11(18)7-9-12/h2-9,14H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXRXVUWBMVWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. For example, a compound similar to the one , 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, has been reported as an antioxidant and immunomodulatory compound that improves depression-like behavior and cognitive impairment in mice .

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. For instance, if the compound has antioxidant properties, it might protect cells from oxidative stress .

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound .

Biological Activity

3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique bicyclic structure that incorporates both benzodiazocine and thione functionalities. Its molecular formula is C17H15ClN2OSC_{17}H_{15}ClN_{2}OS with a molecular weight of 330.83 g/mol. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Structural Characteristics

The structural features of this compound include:

  • Bicyclic structure : Facilitates diverse interactions with biological targets.
  • Thione functionality : May enhance reactivity compared to similar compounds lacking this feature.
  • Chlorophenyl group : Contributes to its chemical reactivity and potential biological activity.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties. For example:
    • 2-Methylbenzothiazole : Exhibits antimicrobial activity.
    • 4-Chlorobenzothiazole : Demonstrates anticancer effects.
  • Inhibition of Leukotriene B(4) : Related derivatives have shown strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. Notably, a derivative of the compound exhibited potent inhibition for the human BLT(2) receptor .

Study 1: Inhibition of Calcium Mobilization

A study evaluated a series of derivatives based on the core structure of this compound. The most potent compound showed an IC(50) value smaller than that of the positive control compound ZK-158252. This suggests significant potential for therapeutic applications in inflammatory conditions mediated by leukotrienes .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzothiazoleContains a thiazole ringAntimicrobial
4-ChlorobenzothiazoleSimilar chlorinated structureAnticancer
1,3-BenzodiazepineContains a benzodiazepine coreAnxiolytic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 3-(3-Chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Structural Difference: Chlorine substituent at the meta position (3-chloro) instead of para (4-chloro). Source: Santa Cruz Biotechnology (Catalog: sc-492059) .
  • 3-(4-Bromo-3-methylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Structural Difference: Bromine replaces chlorine at position 4, with an additional methyl group at position 3 and methoxy at position 10. Impact: Bromine’s larger atomic radius increases molecular weight (419.34 g/mol vs. ~380–390 g/mol for chloro analogs) and may enhance hydrophobic interactions. Methoxy groups improve solubility but reduce electrophilicity .

Alkyl and Functional Group Modifications

  • 3-(2-Methoxyethyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Structural Difference: 4-Chlorophenyl replaced by a 2-methoxyethyl group. Impact: The polar methoxyethyl side chain enhances water solubility but may reduce membrane permeability in biological assays .
  • 10-Ethoxy-3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Structural Difference: Ethoxy at position 10 and 3-methoxypropyl at position 3.

Comparison Table of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target Compound 4-Cl-Ph, 2-Me C₁₈H₁₆ClN₂OS ~350–360* High electrophilicity, moderate solubility -
3-(3-Chlorophenyl)-2-methyl analog 3-Cl-Ph, 2-Me C₁₈H₁₆ClN₂OS ~350–360* Reduced steric hindrance Santa Cruz
3-(4-Bromo-3-methylphenyl)-10-methoxy analog 4-Br-3-Me-Ph, 10-OMe, 2-Me C₁₉H₁₉BrN₂O₂S 419.34 Enhanced hydrophobicity Screening
3-(2-Methoxyethyl)-2-methyl analog 2-MeO-Et, 2-Me C₁₇H₂₁N₂O₂S ~325–335* Improved solubility Santa Cruz

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Challenges : Thione introduction via P$2$S$5$ is efficient but requires careful handling due to toxicity .
  • Biological Relevance : Chloro and bromo derivatives are often explored for antimicrobial or anticancer activity, leveraging halogen-bonding interactions with biological targets .

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